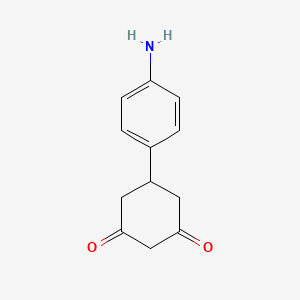![molecular formula C13H11F3N2O3S B1394374 N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1227955-09-0](/img/structure/B1394374.png)
N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide
Descripción general
Descripción
N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide (NM4TFPS) is an organic compound with a wide variety of applications in both scientific research and industry. It is a highly versatile compound that has been used for a variety of purposes, including as a reagent, a catalyst, and a drug.
Aplicaciones Científicas De Investigación
Synthesis and Structural Applications
Antagonists for HIV-1 Infection
Methylbenzenesulfonamide derivatives, including variants of the specified compound, have been synthesized for potential use as antagonists in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Characterization of Celecoxib Derivatives
Celecoxib derivatives, structurally related to the compound, have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Ş. Küçükgüzel et al., 2013).
Electrochemical Synthesis
Electrochemical synthesis methods involving benzenesulfonamide derivatives have been explored, demonstrating potential in creating complex structures for varied applications (Mari´a L. Dura´n et al., 1997).
Photophysicochemical Properties
Zinc(II) Phthalocyanine Derivatives
Novel compounds including benzenesulfonamide derivatives have been synthesized, showing promising photophysical and photochemical properties suitable for photocatalytic applications (Gülen Atiye Öncül et al., 2021).
Antimicrobial Activity
A study focused on the antimicrobial properties of N-pyridin-3-yl-benzenesulfonamide, a compound structurally related to the specified chemical, demonstrating significant antimicrobial activity (A.O. Ijuomah et al., 2022).
Photosensitizing Abilities
Investigations into zinc(II) phthalocyanines substituted with benzenesulfonamide derivatives have shown potential as photosensitizers in photodynamic therapy, especially for cancer treatment (M. Pişkin et al., 2020).
Catalytic and Synthetic Applications
Transfer Hydrogenation
Research has been conducted on benzenesulfonamide derivatives for their use in transfer hydrogenation reactions, demonstrating efficiency under various conditions (A. Ruff et al., 2016).
Anticancer Activity
Novel sulfonamide compounds, including derivatives of the specified chemical, have been synthesized and tested for anticancer activity, with some showing promising results (Z. Brzozowski, 1998).
Propiedades
IUPAC Name |
N-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)10-6-4-9(5-7-10)21-12-11(13(14,15)16)3-2-8-18-12/h2-8,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYYQRJDFJVQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-{[3-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)
![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)
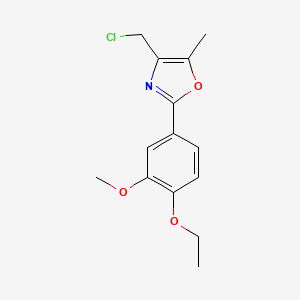
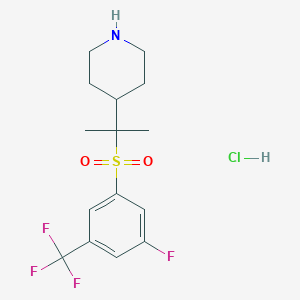
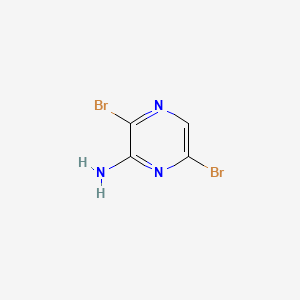
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)
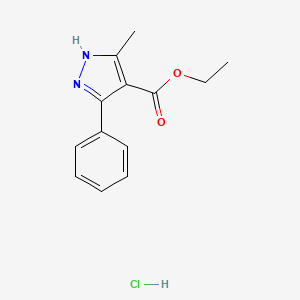
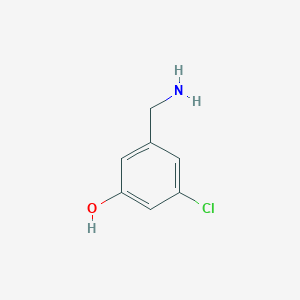

![[1-(2,6-Difluorophenyl)cyclopropyl]methylamine](/img/structure/B1394307.png)
![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)
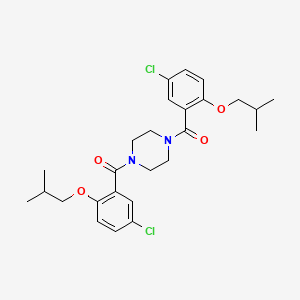
![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)
